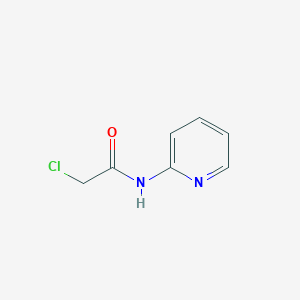

2-chloro-N-pyridin-2-ylacetamide

概要

説明

2-Chloro-N-pyridin-2-ylacetamide (CAS 5221-37-4) is a chloroacetamide derivative featuring a pyridin-2-yl group attached to the acetamide backbone. Its molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.60 g/mol. The compound is characterized by a reactive chlorine atom on the acetamide moiety and a nitrogen-rich pyridine ring, which collectively enable its use as a versatile intermediate in organic synthesis .

Chloroacetamides are widely employed in pharmaceuticals, agrochemicals, and materials science due to their ability to undergo nucleophilic substitution and participate in heterocyclic ring-forming reactions . The pyridin-2-yl group enhances solubility in polar solvents and provides a platform for further functionalization, making this compound particularly valuable in drug discovery .

準備方法

Microwave-Assisted Synthesis in Dichloroethane

Microwave irradiation has emerged as a high-efficiency method for synthesizing 2-chloro-N-pyridin-2-ylacetamide. A protocol detailed in involves the following steps:

Reaction Conditions :

-

Reactants : 2-Aminopyridine (30 mmol), chloroacetyl chloride (equimolar).

-

Solvent : 1,2-Dichloroethane (25 mL).

-

Temperature : 80°C.

-

Irradiation : 300 W microwave power for 5 minutes.

-

Workup : pH adjustment to 9 with NaOH, extraction with dichloroethane, and recrystallization in acetonitrile.

Key Outcomes :

-

Yield : 97% (4.9 g product).

-

Purity : Confirmed via IR spectroscopy (C=O stretch at 1683 cm⁻¹) and melting point (110–115°C) .

Advantages :

-

Reduced reaction time (5 minutes vs. hours in conventional methods).

-

High atom economy due to minimal side reactions.

Limitations :

-

Requires specialized microwave equipment.

-

Scalability challenges in industrial settings.

Conventional Heating with Tertiary Amine Catalysis

A scalable alternative employs acetonitrile as the solvent and dimethylbutylamine as a base. This method, adapted from , proceeds as follows:

Reaction Conditions :

-

Reactants : 2-Aminopyridine (0.01 mol), chloroacetyl chloride (0.01 mol).

-

Solvent : Acetonitrile (10 mL).

-

Catalyst : Dimethylbutylamine (equimolar).

-

Temperature : 60°C for 4 hours.

-

Workup : Filtration, washing with acetonitrile, and vacuum drying.

Key Outcomes :

Advantages :

-

Amenable to large-scale production.

-

Avoids pH-sensitive extraction steps.

Limitations :

-

Longer reaction time compared to microwave methods.

-

Requires stoichiometric amounts of tertiary amine.

Base-Mediated Synthesis Under Ambient Conditions

A modified approach inspired by utilizes aqueous sodium hydroxide to deprotonate 2-aminopyridine, enhancing nucleophilicity:

Reaction Conditions :

-

Reactants : 2-Aminopyridine (1 eq), chloroacetyl chloride (1 eq).

-

Solvent : Ethanol/water biphasic system.

-

Base : Sodium hydroxide (1.2 eq).

-

Temperature : 25°C for 2 hours.

-

Workup : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation.

Key Outcomes :

Advantages :

-

Mild conditions suitable for heat-sensitive substrates.

-

Cost-effective due to aqueous workup.

Limitations :

-

Lower yield compared to microwave-assisted synthesis.

-

Potential emulsion formation during extraction.

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

The synthesis of this compound proceeds via a two-step mechanism:

-

Nucleophilic Attack : The amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

-

Proton Transfer : A base (e.g., NaOH or dimethylbutylamine) deprotonates the intermediate, forming the final acetamide .

Optimization Strategies :

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates .

-

Catalyst Screening : Tertiary amines like triethylamine improve yields by scavenging HCl, shifting equilibrium toward product formation .

-

Temperature Control : Microwave methods achieve rapid heating, minimizing decomposition pathways .

Industrial-Scale Considerations

For commercial production, the tertiary amine method is preferred due to its scalability and compatibility with continuous flow reactors. Key industrial adaptations include:

-

In Situ HCl Removal : Gas-liquid separation units to prevent reactor corrosion.

-

Solvent Recycling : Distillation recovery of acetonitrile reduces costs.

-

Quality Control : In-line FTIR monitoring ensures consistent product purity.

化学反応の分析

Types of Reactions

2-chloro-N-pyridin-2-ylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Major Products Formed

Substitution: Formation of N-substituted acetamides.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

科学的研究の応用

Chemistry

2-Chloro-N-pyridin-2-ylacetamide serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its reactivity allows it to undergo several types of chemical reactions:

- Substitution Reactions: The chloro group can be replaced by nucleophiles (amines, thiols).

- Oxidation and Reduction Reactions: It can be oxidized to form N-oxides or reduced to yield amines .

Biology

In biological research, this compound has been utilized to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with specific molecular targets, potentially acting as an inhibitor for certain enzymes or receptors. This interaction can modulate various biochemical pathways, influencing cellular behavior and growth .

Medicine

Research has indicated potential therapeutic properties of this compound, particularly in:

- Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties: Investigations are ongoing into its effectiveness against various cancer cell lines, with preliminary studies suggesting significant inhibitory effects on tumor growth .

Industry

The compound is also employed in the production of agrochemicals, dyes, and specialty chemicals. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

Case Studies

Several studies highlight the applications and effects of this compound:

-

Anti-inflammatory Effects:

- A study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in murine models of arthritis, indicating potential use in treating inflammatory diseases.

- Anticancer Efficacy:

- Enzyme Inhibition Studies:

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Versatile reactivity; forms stable complexes |

| Biology | Enzyme inhibition studies | Modulates biochemical pathways; interacts with proteins |

| Medicine | Antimicrobial and anticancer research | Significant inhibitory effects on tumors; reduces inflammation |

| Industry | Production of agrochemicals | Useful in coordination chemistry |

作用機序

The mechanism of action of 2-chloro-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The chloro group and pyridine ring play crucial roles in its binding affinity and specificity towards these targets .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Research Findings and Key Insights

- Synthetic Efficiency : this compound demonstrates superior reactivity in C-amidoalkylation reactions compared to bulkier analogs, enabling efficient synthesis of piperazines and lactams .

- Crystal Engineering: Structural studies of analogs like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide reveal robust hydrogen-bonding networks, which stabilize crystal lattices and inform co-crystal design for drug formulation .

- Toxicity Profile : Chlorine substitution on the pyridine ring (e.g., 4-chloro in ) correlates with increased cytotoxicity, necessitating careful optimization in drug development .

生物活性

2-Chloro-N-pyridin-2-ylacetamide (CAS Number: 5221-37-4) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN2O. The presence of a chlorine atom at the second position of the acetamide group enhances its reactivity, making it a versatile building block in organic synthesis. This compound can undergo nucleophilic substitution reactions, which allows for the development of various derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of pathogens, suggesting a potential role in the development of new antibacterial agents. For instance, studies have demonstrated that certain derivatives can effectively target bacterial enzymes, leading to metabolic disruption in microbial cells.

Enzyme Interactions

The compound has been shown to interact with specific enzymes and proteins, potentially modulating their activity. This interaction can influence various metabolic pathways, including cell signaling and gene expression. Such modulation may lead to changes in cellular behavior, making this compound a candidate for further investigation in therapeutic contexts .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro experiments have indicated that certain derivatives exhibit selective cytotoxicity towards cancerous cells while sparing normal cells. For example, compounds derived from this base structure have been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, showing promising results in inducing cell cycle arrest and apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction with Chloroacetyl Chloride : A common method involves the reaction of 2-aminopyridine with chloroacetyl chloride under microwave irradiation, yielding high purity and yield (approximately 97%).

- Base-Catalyzed Synthesis : Another approach utilizes sodium hydroxide or potassium carbonate as bases in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction between 2-chloropyridine and acetamide.

Research Findings and Case Studies

The following table summarizes key findings from recent studies on this compound:

Case Study: Anticancer Potential

A notable study investigated the anticancer potential of derivatives based on this compound. Compounds were tested against MCF-7 cells, showing IC50 values indicative of potent cytotoxic effects. The research highlighted that these compounds could induce apoptosis through intrinsic pathways, marking them as promising candidates for further development in cancer therapy .

Q & A

Q. Basic Synthesis: What are the standard protocols for synthesizing 2-chloro-N-pyridin-2-ylacetamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach is reacting 2-aminopyridine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Purification via column chromatography or recrystallization ensures product integrity. Similar methods are employed for structurally related chloroacetamides, where reaction efficiency depends on solvent polarity and temperature control .

Q. Advanced Synthesis: How can regioselectivity challenges be addressed in reactions involving chloroacetamide derivatives?

Regioselectivity in chloroacetamide synthesis can be optimized using steric or electronic directing groups. For example, introducing electron-withdrawing substituents on the pyridine ring can direct substitution to specific positions. Solvent choice (e.g., ethanol reflux) and catalyst systems (e.g., phase-transfer catalysts) also influence selectivity. Novel methods like C-amidoalkylation of aromatics have shown promise in controlling reaction pathways .

Q. Basic Characterization: What analytical techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying peaks corresponding to the pyridine ring (δ 7.5–8.5 ppm) and chloroacetamide moiety (δ 4.0–4.3 ppm for CH₂Cl). Mass spectrometry (MS) provides molecular ion validation (e.g., [M+H]⁺). High-performance liquid chromatography (HPLC) assesses purity (>95% is typical for research-grade material) .

Q. Advanced Characterization: How are X-ray crystallography and computational modeling used to resolve structural ambiguities?

Single-crystal X-ray diffraction (as implemented in SHELX programs) determines absolute configuration and bond geometries, especially for polymorphic forms. Computational tools (e.g., density functional theory, DFT) complement experimental data by predicting electronic properties and optimizing molecular geometries. Discrepancies between calculated and observed NMR shifts can indicate conformational flexibility .

Q. Basic Biological Activity: What pharmacological activities are reported for structurally related chloroacetamides?

Analogous compounds exhibit antinociceptive, anti-inflammatory, and enzyme inhibitory properties. For instance, derivatives with trifluoromethyl or pyrrolidine groups show efficacy in pain models (e.g., formalin-induced nociception). Mechanisms may involve modulation of ion channels or enzyme active sites .

Q. Advanced Biological Studies: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR studies focus on modifying the pyridine ring (e.g., introducing methyl or methoxy groups) or the acetamide side chain (e.g., replacing chlorine with other halogens). In vivo models (e.g., murine neuropathic pain) and in vitro assays (e.g., COX-2 inhibition) validate target engagement. Molecular docking predicts binding affinities to proteins like cyclooxygenase or voltage-gated sodium channels .

Q. Basic Purity Analysis: What methods are used to monitor reaction progress and impurity profiling?

Thin-layer chromatography (TLC) with UV visualization tracks reaction completion. HPLC coupled with UV/Vis or mass detectors quantifies impurities (e.g., unreacted starting materials). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is employed .

Q. Advanced Stability: How does storage condition affect the stability of this compound?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage in anhydrous environments (desiccators with silica gel) at –20°C minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life, with LC-MS identifying degradation products like 2-pyridinamine .

Q. Computational Integration: What role do molecular dynamics simulations play in studying this compound?

Simulations predict solvation effects, conformational stability, and membrane permeability. For example, free-energy perturbation calculations estimate binding constants to biological targets. Hybrid QM/MM methods elucidate reaction mechanisms in synthesis pathways .

Q. Interdisciplinary Applications: How is this compound applied in materials science or catalysis?

Chloroacetamide derivatives serve as precursors for polymers with tailored thermal stability or as ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling). Their electron-deficient pyridine rings enhance coordination to metal centers, enabling applications in supramolecular chemistry .

特性

IUPAC Name |

2-chloro-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMRJPAPJCFDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302480 | |

| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-37-4 | |

| Record name | 5221-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。